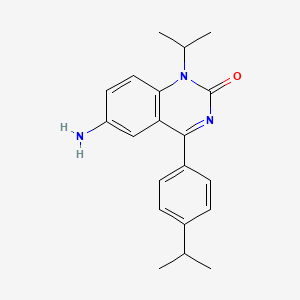
n-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: is a complex organic compound belonging to the class of benzothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine typically involves multiple steps, starting with the construction of the benzothiazole core. One common method is the cyclization of 2-furan-2-ylbenzothiazol-5-ylamine with chloroacetic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: has shown potential in various scientific research applications:
Medicine: : It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.
Industry: : It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: is unique due to its specific structural features and biological activities. Similar compounds include other benzothiazole derivatives, which also exhibit antimicrobial and anticancer properties. the presence of the furan moiety in This compound distinguishes it from other compounds in this class.
List of Similar Compounds
Benzothiazole
Furan derivatives
Acetamidine derivatives
Eigenschaften
Molekularformel |
C13H11N3OS |
|---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
N'-[2-(furan-2-yl)-1,3-benzothiazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C13H11N3OS/c1-8(14)15-9-4-5-12-10(7-9)16-13(18-12)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15) |
InChI-Schlüssel |
PMUFLBLRUGLFJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC2=C(C=C1)SC(=N2)C3=CC=CO3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


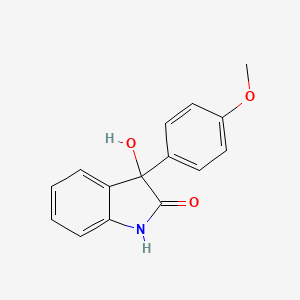
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)



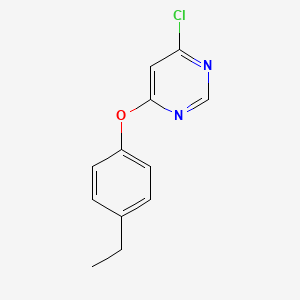



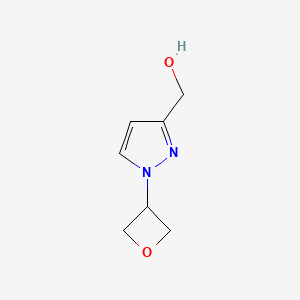
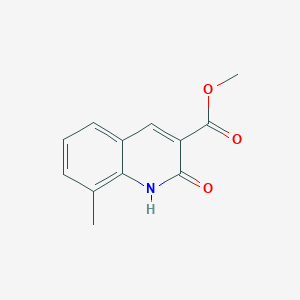

![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
